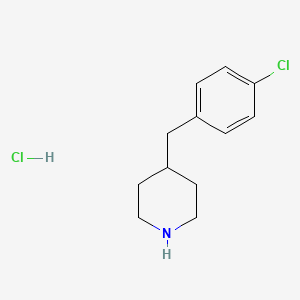

4-(4-Chlorobenzyl)piperidine hydrochloride

描述

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery

The piperidine moiety, a six-membered ring containing one nitrogen atom, is a cornerstone in the design of pharmaceuticals. encyclopedia.pubresearchgate.net Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. thieme-connect.com

The piperidine ring is one of the most frequently utilized heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net Its saturated, flexible, yet conformationally predictable nature allows it to present substituents in a well-defined three-dimensional arrangement, which is critical for precise binding to biological receptors. researchgate.net This structural feature is instrumental in modulating properties like membrane permeability, metabolic stability, and receptor affinity. researchgate.net The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net

Below is a table of selected FDA-approved drugs that feature the piperidine core, illustrating its broad therapeutic impact. researchgate.netgrantome.compmarketresearch.com

| Drug | Therapeutic Class | Notable Feature |

| Donepezil | Alzheimer's Disease | A well-known acetylcholinesterase inhibitor. grantome.com |

| Risperidone | Antipsychotic | Used in the treatment of schizophrenia and bipolar disorder. researchgate.net |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. grantome.com |

| Alogliptin | Antidiabetic | A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. researchgate.net |

| Crizotinib | Anticancer | A kinase inhibitor used in the treatment of non-small cell lung cancer. pmarketresearch.com |

The versatility of the piperidine scaffold allows for the development of compounds with a wide array of pharmacological effects. encyclopedia.pub By modifying the substituents on the piperidine ring, researchers can fine-tune the biological activity to target different diseases. dut.ac.za Piperidine derivatives have demonstrated activities across more than twenty drug classes. encyclopedia.pubresearchgate.net

This diversity is highlighted in the following table, which showcases the range of biological activities attributed to various piperidine analogues.

| Pharmacological Activity | Example or Research Area | Reference |

| Anticancer | Inhibition of kinases like Bruton's tyrosine kinase (BTK). pmarketresearch.com | pmarketresearch.com |

| Antiviral | Research into agents against viruses like influenza. ijnrd.org | ijnrd.org |

| Neuroprotective | Development of agents for Alzheimer's and Parkinson's diseases. encyclopedia.pubgrantome.com | encyclopedia.pubgrantome.com |

| Antimicrobial | Activity against various bacteria and fungi. researchgate.netijnrd.org | researchgate.netijnrd.org |

| Analgesic | Basis for potent painkillers like meperidine. ijnrd.org | ijnrd.org |

| Anti-inflammatory | Modulation of inflammatory pathways. encyclopedia.pub | encyclopedia.pub |

| Antipsychotic | Central nervous system modulation for psychiatric disorders. encyclopedia.pub | encyclopedia.pub |

Overview of 4-(4-Chlorobenzyl)piperidine (B1587799) Hydrochloride's Role as a Research Chemical and Intermediate

4-(4-Chlorobenzyl)piperidine hydrochloride (CAS No: 36968-94-2) is a white to off-white crystalline powder that serves as a valuable building block in organic synthesis. chemimpex.comsigmaaldrich.com It is not typically used for its own biological effects but is prized as a precursor for creating more elaborate molecules with specific therapeutic functions. chemimpex.com Its structure, featuring a piperidine ring attached to a chlorobenzyl group, provides a versatile framework for chemical modification. chemimpex.com

In pharmaceutical development, this compound is a key intermediate for synthesizing a range of bioactive molecules. chemimpex.com It is particularly noted for its use in the development of analgesics and neuroprotective drugs. chemimpex.com For instance, research has shown its utility in creating potent inhibitors of protein kinase B (PKB/Akt), a crucial target in cancer therapy. In one study, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine was developed as a potent and selective inhibitor, demonstrating the compound's role as a foundational scaffold. nih.gov

The piperidine scaffold is integral to many compounds that act on the central nervous system (CNS). pmarketresearch.com this compound is utilized in neuroscience research to synthesize molecules that probe neurotransmitter systems. chemimpex.com Derivatives of this compound have been investigated for their interaction with targets like the dopamine (B1211576) transporter (DAT), which is relevant in the search for medications to address substance abuse. nih.gov For example, piperidine-based analogues have been synthesized and found to exhibit significant affinity for the DAT, providing a basis for further exploration in animal behavioral experiments. nih.gov Furthermore, related structures have been synthesized as potent acetylcholinesterase (AChE) inhibitors, which are critical in the treatment of dementia. nih.gov

As a chemical building block, this compound offers a stable and reactive starting point for complex synthetic pathways. chemimpex.com The presence of the piperidine nitrogen and the reactive site on the benzyl (B1604629) group allows for a variety of chemical transformations, such as alkylation and acylation. chemimpex.com This versatility makes it an essential tool for medicinal chemists aiming to create novel compounds. chemimpex.com Its structure is a component of more complex molecules designed to inhibit specific enzymes or bind to cellular receptors, thereby opening avenues for the discovery of new treatments for various conditions. chemimpex.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYGKHFRQLLVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588850 | |

| Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36968-94-2 | |

| Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorobenzyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(4-Chlorobenzyl)piperidine (B1587799) Hydrochloride

The synthesis of 4-(4-chlorobenzyl)piperidine hydrochloride can be achieved through various established routes, often involving the construction of the piperidine (B6355638) ring followed by the introduction of the 4-chlorobenzyl group, or vice versa. A common strategy involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor.

The choice of precursors is critical for an efficient synthesis. Key starting materials often include piperidone derivatives, which serve as a versatile platform for introducing the desired substituents.

A significant precursor for the synthesis of related structures is 4-piperidone . un.org This compound and its derivatives are central to many synthetic pathways leading to fentanyl and its analogues, highlighting their importance in piperidine chemistry. un.orgunodc.org For instance, N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) are crucial intermediates in some of these syntheses. unodc.org

Another key precursor strategy involves the use of N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate), a protected form of 4-piperidone. un.org This protection allows for selective reactions at other positions of the molecule before deprotection to yield the final piperidine. The use of a Boc protecting group is common in piperidine synthesis. whiterose.ac.uk

The synthesis can also start from pyridine derivatives. The catalytic hydrogenation of pyridine is a convenient method for preparing the piperidine ring. dtic.mil For substituted piperidines, a suitably substituted pyridine can be reduced.

A multi-step reaction to produce a related compound, N-acetyl-4-(4-chlorobenzoyl)-piperidine, utilizes isonipecotic acid and chlorobenzene (B131634) as starting materials. chemicalbook.com This highlights that precursors can also be functionalized piperidines themselves.

| Precursor | Role in Synthesis |

| 4-Piperidone | A foundational building block for constructing the piperidine core. un.org |

| N-Boc-4-piperidone | A protected precursor allowing for controlled synthetic steps. un.org |

| Pyridine | Can be hydrogenated to form the piperidine ring. dtic.mil |

| Isonipecotic Acid | A functionalized piperidine that can be a starting point for further modification. chemicalbook.com |

| 4-Chlorobenzyl Chloride | Reagent for introducing the 4-chlorobenzyl group. |

The conditions for the synthesis of piperidine derivatives are varied and depend on the chosen synthetic route. Optimization of these conditions is crucial for achieving high yields and purity.

Hydrogenation: The reduction of a pyridine ring to a piperidine is typically accomplished by catalytic hydrogenation. dtic.mil This reaction is often carried out using a nickel catalyst at elevated temperatures (170-200°C). dtic.mil Other reducing agents like sodium in ethanol (B145695) or tin in hydrochloric acid can also be employed. dtic.mil In the synthesis of a related compound, 4-(4-chlorophenyl)piperidin-4-ol, palladium on activated charcoal was used as a catalyst for hydrogenation at 25°C under hydrogen pressure. chemicalbook.com

Cyclization Reactions: Aza-Prins type cyclization, mediated by Lewis acids like Niobium(V) chloride (NbCl5), can be used to form 4-chloro-piperidine derivatives from epoxides and homoallylic amines. rasayanjournal.co.in The reaction is typically stirred at room temperature and quenched with water. rasayanjournal.co.in

N-Alkylation and Acylation: The introduction of substituents on the piperidine nitrogen is a common step. For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves the derivatization of the piperidine nitrogen. nih.gov

Friedel-Crafts Acylation: In the synthesis of N-acetyl-4-(4-chlorobenzoyl)-piperidine, a Friedel-Crafts acylation is a key step, using aluminum chloride (AlCl₃) in 1,2-dichloroethane (B1671644) with heating. chemicalbook.com

The final step in the preparation of the hydrochloride salt involves treating the free base form of 4-(4-chlorobenzyl)piperidine with hydrochloric acid. A 4 M solution of HCl in dioxane is a common reagent for this purpose. researchgate.net

| Reaction Type | Reagents and Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, 25°C, 750 Torr chemicalbook.com or Ni catalyst, 170-200°C dtic.mil |

| Aza-Prins Cyclization | NbCl₅, methylene (B1212753) chloride, room temperature rasayanjournal.co.in |

| Friedel-Crafts Acylation | AlCl₃, 1,2-dichloro-ethane, heating chemicalbook.com |

| Hydrochloride Salt Formation | 4 M HCl in dioxane, 0°C researchgate.net |

The synthesis of substituted piperidines often leads to the formation of stereoisomers. The control and characterization of these isomers are important aspects of the synthetic process.

The stereochemical outcome of piperidine synthesis can be influenced by the reaction conditions and the reagents used. For instance, the reduction of substituted pyridines can lead to a mixture of cis and trans diastereomers. whiterose.ac.uk The diastereomeric ratio can be influenced by the choice of protecting group on the piperidine nitrogen (e.g., benzyl (B1604629) vs. Boc). whiterose.ac.uk In some cases, high diastereoselectivity can be achieved, with ratios greater than 95:5. whiterose.ac.uk

Epimerization can be used to convert one diastereomer into another. For example, the ester groups of cis-piperidines can be epimerized to the trans-isomers. whiterose.ac.uk The nitro-Mannich reaction (aza-Henry reaction) is another powerful tool for stereoselective synthesis, allowing for the creation of specific stereoisomers of piperidine precursors. beilstein-journals.org

Once formed, mixtures of stereoisomers often need to be separated and characterized. Diastereomers can typically be separated by standard chromatographic techniques such as column chromatography. rasayanjournal.co.in

The characterization of the relative stereochemistry of the isolated isomers is often accomplished using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the coupling constants (J values) in the ¹H NMR spectrum. whiterose.ac.uk In some cases, single-crystal X-ray diffraction can be used to unambiguously determine the stereochemistry of a crystalline derivative. whiterose.ac.uk

Stereochemical Considerations in Synthesis

Derivatization Strategies of the 4-(4-Chlorobenzyl)piperidine Core

The 4-(4-chlorobenzyl)piperidine scaffold is a valuable building block for creating new bioactive molecules. chemimpex.com Derivatization of this core structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

A primary site for derivatization is the piperidine nitrogen atom. A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized with various substituents at the nitrogen position to evaluate their analgesic and hypotensive activities. nih.gov

Another strategy involves modifying other parts of the molecule. For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase. nih.gov Furthermore, derivatization with tags like N-(4-aminophenyl)piperidine can be used to improve the analytical detection of molecules, for example, in supercritical fluid chromatography-mass spectrometry. nsf.govrowan.edu Pre-column derivatization with reagents like 4-toluene sulfonyl chloride can also be employed for analytical purposes. researchgate.net

| Derivatization Site | Example of Modification | Purpose |

| Piperidine Nitrogen | Substitution with various functional groups. nih.gov | To modulate pharmacological activity. nih.gov |

| Position 4 Substituent | Introduction of a benzylidene-4-carboxylic acid moiety. nih.gov | To target specific enzymes. nih.gov |

| Analytical Tagging | Addition of N-(4-aminophenyl)piperidine. nsf.govrowan.edu | To enhance detection in analytical methods. nsf.govrowan.edu |

Advanced Synthetic Techniques for Analog Generation

The development of efficient and versatile synthetic methods is crucial for generating libraries of 4-(4-chlorobenzyl)piperidine analogs for high-throughput screening and SAR studies. Multi-component reactions and modern catalytic approaches have emerged as powerful tools in this endeavor.

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecular scaffolds, such as the piperidine ring, in a single step from readily available starting materials. researchgate.netscispace.com These reactions are advantageous due to their operational simplicity, shorter reaction times, and atom economy. scispace.com

One notable example is a four-component reaction for the synthesis of highly substituted piperidones, which involves the condensation of an aldehyde, an amine, a β-ketoester, and a dienophile. researchgate.netacs.org This approach allows for the creation of four stereogenic centers with controlled stereochemistry. researchgate.net Another MCR involves the reaction of aromatic aldehydes, anilines, and β-ketoesters, catalyzed by sodium lauryl sulfate (B86663) in water, to produce highly functionalized piperidines. scispace.com Such strategies are invaluable for rapidly generating diverse libraries of piperidine derivatives for biological evaluation. ajchem-a.com

Modern catalytic methods provide powerful tools for the selective functionalization of the piperidine ring and its side chains. A Suzuki coupling protocol has been developed for the efficient construction of 4-benzylpiperidines, tolerating a wide range of substituents on both the aryl and piperidine components. organic-chemistry.org

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of the piperidine ring at the C2, C3, and C4 positions. nih.gov The selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov Additionally, manganese-catalyzed benzylic oxidation has been shown to be effective for the chemoselective oxidation of various functionalized alkyl arenes, offering a method to introduce ketone functionalities. nih.gov These catalytic approaches enable precise modifications of the 4-(4-chlorobenzyl)piperidine scaffold, facilitating the synthesis of targeted analogs with desired properties.

Iii. Pharmacological Investigations and Biological Activities

Exploration of Pharmacological Applications

The chemical scaffold of 4-(4-Chlorobenzyl)piperidine (B1587799) hydrochloride is a key structural component in the development of various therapeutic agents. chemimpex.com Its unique piperidine (B6355638) framework, combined with a chlorobenzyl group, makes it a valuable intermediate for synthesizing molecules with diverse pharmacological activities. chemimpex.comchemimpex.com Researchers utilize this compound as a foundational building block in medicinal chemistry to explore and create novel drugs, particularly in the fields of analgesia and neuroprotection. chemimpex.com

Piperidine-containing compounds have long been recognized for their potential as potent analgesics, with research often focusing on their interaction with the central nervous system to control pain. researchgate.net The structural similarity of some piperidine derivatives to established opioids like pethidine has driven extensive investigation into this class of compounds for pain management. researchgate.net

The analgesic potential of compounds derived from the piperidine core structure has been substantiated through various in vivo studies. For instance, research on derivatives of the closely related 4-(4′-Chlorophenyl)-4-hydroxy piperidine demonstrated significant analgesic effects in animal models. researchgate.net One common method used to assess efficacy is the hot-plate test, which measures the latency of pain response in subjects after administration of the test compound. In these studies, synthesized derivatives showed a marked increase in pain response latency, indicating strong antinociceptive (pain-blocking) activity. researchgate.net The results from such studies underscore the pharmacological responsiveness of the 4-substituted piperidine structure in producing analgesia. researchgate.net

Table 1: Summary of in vivo Analgesic Activity for 4-Substituted Piperidine Derivatives

| Compound Class | Animal Model | Test Method | Observed Outcome | Reference |

| Derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine | Mice | Hot-Plate Test | Significant increase in pain response latency (analgesia) | researchgate.net |

| Phenacyl derivatives of 4-(4'-bromophenyl)-4-piperidinol | Mice | Not Specified | Highly significant analgesic effect (p < 0.01) | nih.gov |

Due to structural analogies, newly synthesized piperidine derivatives are often benchmarked against reference opioid analgesics like pethidine. researchgate.netnist.gov Pethidine itself is a piperidine derivative known to be a potent analgesic that effectively controls pain, including that from smooth muscle spasms. researchgate.netnih.gov Studies on derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine revealed that the synthesized compounds belong to the opioid analgesics group and exhibit encouraging analgesic activity, justifying their selection for further antinociceptive studies. researchgate.net This comparative context is crucial for establishing the potential therapeutic value and potency of new chemical entities based on the 4-(4-Chlorobenzyl)piperidine scaffold.

Table 2: Comparative Profile of Piperidine-Based Analgesics

| Compound/Class | Structural Core | Mechanism Class | Comparative Note | Reference |

| Pethidine | 4-phenylpiperidine | Opioid Analgesic | Established reference drug; potent pain control. researchgate.netnih.gov | researchgate.netnist.govnih.gov |

| Derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine | 4-(4-chlorophenyl)piperidine | Opioid Analgesic | Synthesized derivatives showed potent analgesic effects comparable to opioids. researchgate.net | researchgate.net |

The analgesic potency of 4-substituted piperidine compounds is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have shown that alterations to the molecule can lead to enhanced analgesic responses. researchgate.net For example, the combination of a 4-(4′-Chlorophenyl)-4-hydroxy piperidine core with various phenacyl halides resulted in derivatives with potent analgesic properties. researchgate.net

Further research into 4-(m-OH phenyl)-piperidine analogs has provided deeper insights into SAR. These studies indicate that such compounds selectively bind to opioid µ-receptors. nih.gov The conformation of the phenyl group (axial vs. equatorial) can determine whether the compound acts as an agonist (producing an analgesic effect) or an antagonist. nih.gov Specifically, a phenyl axial conformation appears to favor meperidine-like agonism. nih.gov These findings highlight that specific substitutions on both the piperidine ring and its associated phenyl group are critical in modulating the analgesic activity of the compound. nih.govnih.gov

Table 3: Structure-Activity Relationship (SAR) in 4-Substituted Piperidine Analogs

| Structural Modification | Position | Effect on Analgesic Activity | Reference |

| Addition of phenacyl halides | Piperidine Nitrogen | Creation of potent analgesic derivatives. researchgate.net | researchgate.net |

| Phenyl group conformation | Position 4 | Axial conformation leads to analgesic agonism. nih.gov | nih.gov |

| Phenyl group conformation | Position 4 | Equatorial conformation can produce antagonism. nih.gov | nih.gov |

| Substitution on the piperidine ring | N/A | Can be manipulated to enhance binding to opioid receptors. nih.gov | nih.gov |

The 4-(4-Chlorobenzyl)piperidine hydrochloride structure serves as a key building block in the synthesis of compounds with potential neuroprotective effects. chemimpex.com While direct studies on this specific hydrochloride salt are limited, research on structurally related piperidine compounds demonstrates significant promise. For instance, piperine, a natural piperidine alkaloid, has shown protective effects on dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov Its neuroprotective mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

The utility of this compound extends to neuroscience research for studying neurotransmitter systems and understanding neurological disorders. chemimpex.com The fundamental physicochemical properties of piperidine-based compounds are directly related to their ability to modulate the CNS. nih.gov A critical factor for any CNS drug is its ability to penetrate the blood-brain barrier. Medicinal chemists can manipulate properties like lipophilicity, molecular weight, and hydrogen bonding capacity of piperidine derivatives to optimize this penetration and ensure the compound reaches its target within the brain. nih.gov The chlorobenzyl group on this compound, for instance, enhances its lipophilicity, a key characteristic in drug formulations aimed at improving bioavailability and CNS entry. chemimpex.com

Central Nervous System (CNS) Modulation

Interaction with Neurotransmitter Systems

Research indicates that this compound is utilized in studies concerning neurotransmitter systems. chemimpex.com Its structural framework is a key component in the development of molecules that can modulate the activity of various neurotransmitter systems. chemimpex.com The piperidine and piperazine (B1678402) scaffolds, central to these derivatives, are known to interact with a variety of biological targets within the central nervous system. researchgate.netacs.org Specifically, derivatives of the related structure, 1-(4-chlorobenzhydryl)piperazine, have been identified as potent and selective dopamine (B1211576) D4 receptor antagonists and inhibitors of dopamine uptake. nih.gov The sigma-1 (σ1) receptor, which regulates several neurotransmitter systems including the glutamatergic, dopaminergic, and serotonergic systems, is another target for piperidine-containing compounds. nih.gov Furthermore, histamine (B1213489) H3 receptors, which modulate the release of neurotransmitters like acetylcholine, dopamine, and serotonin (B10506), are also targeted by piperidine and piperazine derivatives. nih.gov

Potential as NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, has been a significant target for derivatives of 4-(4-chlorobenzyl)piperidine. Overstimulation of the NMDA receptor is implicated in nerve cell degeneration. google.com Certain piperidine derivatives have been found to exhibit potent antagonistic activity specifically at the NR1/NR2B subtype of the NMDA receptor. google.comnih.gov For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype. nih.gov Novel 4-substituted piperidine analogs have been developed as selectively active antagonists of NMDA receptor subtypes. google.com These antagonists can be competitive, binding to the same site as glutamate, or non-competitive, binding to a different site to inhibit ion influx. google.com The compound ifenprodil (B1662929) and its analogues, which are selective for GluN1/GluN2B receptors, represent a class of non-competitive antagonists that bind to the N-terminal domain of the receptor. nih.gov

Anti-inflammatory Effects

The structural motif of 4-(4-Chlorobenzyl)piperidine is incorporated into compounds designed to have anti-inflammatory properties. chemimpex.comchemimpex.com For example, a study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models. nih.gov This compound was shown to decrease carrageenan-induced paw edema and inhibit the increase in capillary permeability induced by hyaluronidase. nih.gov

Anticancer Activities of Derivatives

Derivatives of the 4-(4-chlorobenzyl)piperidine scaffold have demonstrated notable potential in the field of oncology.

A number of studies have reported the cytotoxic effects of piperidine and piperazine derivatives against various cancer cell lines. researchgate.netnih.gov For example, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibitory activity against a panel of cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG2). researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values for some of these compounds were in the micromolar range, indicating potent cytotoxicity. researchgate.netnih.gov Other research has also highlighted the cytotoxicity of various derivatives against these and other cancer cell lines such as HeLa and U-251MG. nih.govmdpi.comelsevierpure.comphcogj.com

Below is a table summarizing the cytotoxic activity of selected piperazine derivatives on different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Derivative 5a | HUH7 (Liver) | Data not specified |

| Derivative 5a | HCT116 (Colon) | Data not specified |

| Derivative 5a | MCF7 (Breast) | Data not specified |

| Derivative 5b | HUH7 (Liver) | Data not specified |

| Derivative 5b | HCT116 (Colon) | Data not specified |

| Derivative 5b | MCF7 (Breast) | Data not specified |

| Data derived from graphical representations in the source material. nih.gov |

The regulation of the cell cycle is a critical target in cancer therapy. mdpi.com Some piperidine derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest. nih.gov For instance, a study on novel N-(piperidine-4-yl)benzamide derivatives found that a particularly potent compound induced cell cycle arrest in HepG2 cells. nih.gov Western blot analysis revealed that this compound modulated the expression of key cell cycle regulatory proteins, including an increase in p21 and p53, and a decrease in cyclin B1. nih.gov Other studies have shown that different anticancer agents can arrest the cell cycle at various phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation. bue.edu.egmdpi.com

The induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer drugs eliminate tumor cells. nih.gov Piperazine derivatives have been shown to kill tumor cells directly by inducing apoptosis. nih.gov Further research on novel piperidine derivatives demonstrated their ability to induce apoptosis in prostate cancer cells. researchgate.net Studies on other heterocyclic compounds have also shown that they can induce apoptosis in cancer cells, as evidenced by Annexin V-FITC assays and the analysis of apoptosis-related proteins like caspases. bue.edu.eg The activation of caspases is a hallmark of apoptosis. nih.gov For example, some platinum-based piperidine derivatives were found to cause apoptotic cell death through the activation of caspases. nih.gov

Monoamine Transporter Inhibition (DAT, NET, SERT)

The piperidine scaffold is a well-established pharmacophore in the design of ligands targeting monoamine transporters: the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). Research into piperidine-based hybrid ligands has identified highly potent inhibitors of these transporters, with some compounds demonstrating low nanomolar to subnanomolar potency. drugbank.com The development of such ligands may have applications in the creation of imaging tools for positron emission tomography (PET) and for central nervous system disorders. drugbank.comutmb.edu

The specific influence of halogenation at the para position of the phenyl ring, as seen in the 4-chloro- substitution, has been investigated in related amphetamine and cathinone (B1664624) structures. Studies on 4-chloroamphetamine have demonstrated its potent inhibitory activity at monoamine transporters. nih.gov This suggests that the 4-chlorobenzyl moiety is a key contributor to the pharmacological activity of this class of compounds at DAT, NET, and SERT.

Protein Kinase B (Akt) Inhibition for Antitumor Agents

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in cell signaling pathways responsible for promoting cell proliferation and survival. nih.govicr.ac.uk The frequent deregulation of Akt signaling in various cancers makes it an attractive target for the development of anticancer drugs. nih.govicr.ac.ukacs.org Derivatives of the 4-(4-chlorobenzyl)piperidine scaffold have been identified as potent inhibitors of Akt, showing potential as antitumor agents. nih.gov

One notable derivative, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (also known as CCT128930), emerged from fragment screening and subsequent optimization. nih.govacs.org This compound has been shown to be a potent inhibitor of Akt. nih.gov

Research has confirmed that CCT128930 functions as an ATP-competitive inhibitor of Aktβ. nih.govacs.org This mechanism of action involves the inhibitor binding to the ATP-binding site in the kinase domain of the enzyme. nih.gov By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the kinase's activity. nih.govnih.gov The development of ATP-competitive inhibitors has been a primary strategy in targeting Akt, though efforts are also underway to develop allosteric inhibitors to achieve greater specificity. nih.gov

A crucial aspect of developing kinase inhibitors is ensuring selectivity for the target kinase over other, structurally similar kinases to minimize off-target effects. The AGC kinase family, which includes Akt and Protein Kinase A (PKA), shares considerable structural homology, making selective inhibition challenging. nih.govnih.gov

The derivative CCT128930 demonstrated a 28-fold selectivity for inhibiting Akt compared to the closely related PKA. nih.govacs.org Further optimization of the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine series led to compounds with up to 150-fold selectivity for Akt over PKA. nih.gov This selectivity is a significant finding, as it indicates that specific molecular interactions within the ATP-binding pocket can be exploited to differentiate between these homologous kinases.

| Compound | Aktβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/Aktβ) |

|---|---|---|---|

| CCT128930 | 47 | 1300 | 28-fold |

Data sourced from studies on ATP-competitive inhibitors of PKBβ. nih.gov

The phosphatidylinositol-3 kinase (PI3K)-PKB/Akt-mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival. tbzmed.ac.irnih.govfrontiersin.org Aberrant activation of this pathway is a hallmark of many cancers. nih.govnih.gov A key validation for an Akt inhibitor is its ability to modulate downstream biomarkers within this pathway in a cellular context.

The compound CCT128930 was shown to effectively inhibit relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells. nih.govacs.org Activated Akt phosphorylates numerous downstream substrates, including GSK3β and mTOR, to promote cell proliferation. nih.gov By inhibiting Akt, compounds like CCT128930 can block these downstream signaling events, which is a critical step in their function as potential antitumor agents. nih.gov The ability to modulate these biomarkers confirms that the compound engages its target in a biologically meaningful way.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govunive.itresearchgate.net MAGL inhibition is being explored as a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. nih.govnih.govacs.org In cancer, MAGL is often overexpressed and contributes to tumor growth by supplying free fatty acids. nih.govunive.it

Derivatives based on a 4-chlorobenzoylpiperidine scaffold have been identified and optimized as MAGL inhibitors. nih.govnih.gov Starting from a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone , which showed reversible MAGL inhibition, structural optimization led to the development of more potent inhibitors. nih.gov

The mechanism of inhibition is a critical consideration for MAGL-targeting drugs. Many early MAGL inhibitors were irreversible, which led to concerns about potential side effects stemming from a chronic blockade of the enzyme and subsequent desensitization of cannabinoid receptors. nih.govnih.gov Consequently, there has been a significant focus on developing reversible MAGL inhibitors. nih.govnih.govacs.org Reversible inhibitors bind to the enzyme temporarily, allowing for a time-limited inhibition that may avoid the drawbacks associated with irreversible blockade. nih.gov

The 4-chlorobenzoylpiperidine class of compounds has been specifically investigated for its reversible mechanism of MAGL inhibition. nih.gov Modeling studies suggest these compounds bind to the MAGL active site, with key interactions involving specific amino acid residues and the displacement of a structural water molecule. nih.gov This reversible binding is a desirable characteristic for potential therapeutic agents targeting MAGL. nih.govnih.gov

| Compound | MAGL Inhibition Kᵢ (µM) | Mechanism |

|---|---|---|

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 8.6 | Reversible |

| Optimized Derivative (17b) | 0.65 | Reversible |

Data sourced from structural optimization studies of 4-chlorobenzoylpiperidine derivatives. nih.gov

Structural Optimization for Potency and Selectivity

The structural framework of piperidine derivatives, including those related to 4-(4-chlorobenzyl)piperidine, is a focal point for medicinal chemists aiming to enhance therapeutic potency and selectivity. Research into related compounds, such as 4-chlorobenzoylpiperidine derivatives, has demonstrated that structural modifications can lead to potent and selective inhibitors of various enzymes. For instance, the optimization of a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, resulted in a new, highly potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various cancers. nih.gov This optimization process highlights the potential for developing targeted therapeutic agents from the piperidine scaffold. nih.gov

Similarly, a medicinal chemistry campaign focused on a 4-aminopiperidine (B84694) (4AP) scaffold, identified as an inhibitor of the hepatitis C virus (HCV), led to derivatives with enhanced potency, lower in vitro toxicity, and improved metabolic properties. nih.gov The systematic exploration involved modifications to a linker and an attached aryl ring, demonstrating that even subtle structural changes can significantly impact the compound's biological profile. nih.gov These optimization efforts underscore the versatility of the piperidine core in developing drugs with specific and improved pharmacological actions. nih.govnih.gov

Antiviral Activity (e.g., against Coronaviruses)

Derivatives of the piperidine scaffold have been identified as promising antiviral agents, particularly against coronaviruses (CoVs). nih.govnih.gov The urgency of the COVID-19 pandemic spurred research into broad-spectrum antiviral therapeutics, with piperidine-based compounds emerging as a class of interest. nih.govnews-medical.net

Studies have shown that certain 1,4,4-trisubstituted piperidines exhibit micromolar activity against human coronavirus 229E (HCoV-2229E) and, significantly, against SARS-CoV-2. nih.govnih.gov The antiviral action of these compounds appears to occur after the virus has entered the host cell, targeting the crucial stage of viral polyprotein processing. nih.govnih.gov Further investigations into piperidine-4-carboxamide analogs also revealed inhibitory activity against coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com

Table 1: Antiviral Activity of Piperidine Analogs Against Coronaviruses

| Compound/Analog Class | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 1,4,4-Trisubstituted Piperidines | HCoV-229E, SARS-CoV-2 | Inhibition in the micromolar range; acts post-virus entry. | nih.govnih.gov |

| Piperidine-4-carboxamide Analog 153 | SARS-CoV-2 (Alpha variant) | 50% inhibition at 6.75 ± 0.56 µM in Vero E6 cells. | gavinpublishers.com |

| Piperidine-4-carboxamide Analog NCGC2955 | SARS-CoV-2 (Alpha variant) | 50% inhibition at 9.21 ± 0.01 µM in Vero E6 cells. | gavinpublishers.com |

| Diketopiperazine/piperidine alkaloid | SARS-CoV-2, MERS-CoV, HCoV-HKU1 | Inhibits viral entry; binds to the spike protein's receptor-binding domain (RBD). | researchgate.net |

To pinpoint the mechanism of action for the observed antiviral effects, researchers evaluated 1,4,4-trisubstituted piperidine compounds against key enzymes of the SARS-CoV-2 replication–transcription complex (RTC). nih.gov The RTC is essential for viral RNA synthesis and includes the RNA-dependent RNA polymerase (RdRp, nsp12) and other non-structural proteins (nsps) like nsp14 and nsp16. nih.gov

Enzymatic assays revealed that these piperidine derivatives did not inhibit the SARS-CoV-2 RdRp (nsp12 in complex with nsp7 and nsp8), the nsp14 N7-methyltransferase, or the nsp16/nsp10 2'-O-methyltransferase. nih.govnih.gov However, the compounds were found to clearly inhibit the nsp5 main protease (Mpro), a critical enzyme responsible for cleaving viral polyproteins into functional units. nih.govnih.gov This finding suggests that the 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors. nih.govnih.gov

The development of inhibitors effective against a wide range of coronaviruses is a critical goal for pandemic preparedness. nih.gov Piperidine-based compounds have shown promise in this area. For example, piperidine-4-carboxamide analogs demonstrate broad inhibitory activity against a variety of RNA viruses, suggesting they could be developed as broad-spectrum antiviral agents. gavinpublishers.com

Furthermore, a diketopiperazine/piperidine alkaloid was identified through virtual screening as a potential pan-coronavirus entry inhibitor. researchgate.net Microscale thermophoresis experiments confirmed that this compound binds strongly to the receptor-binding domains (RBDs) of the spike proteins from SARS-CoV-2, its XBB variant, SARS-CoV, MERS-CoV, and HCoV-HKU1. researchgate.net This broad binding capability highlights its potential for development as a therapeutic against current and future coronavirus threats. researchgate.net

Antibacterial Activity of Related Compounds

In addition to antiviral properties, the piperidine scaffold is a key component in compounds with significant antibacterial activity. Various studies have explored the efficacy of piperidine derivatives against both Gram-positive and Gram-negative bacteria.

For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br Another study involving piperidine derivatives showed that while one compound had moderate antibacterial activity, a related analog displayed excellent activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to standard drugs. biointerfaceresearch.com Research on N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives also revealed a promising potential for developing novel antimicrobial agents to combat Gram-positive pathogens, particularly Enterococcus faecium. mdpi.com Similarly, synthesized Mannich bases of piperidinone showed a high degree of inhibition against several bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. ijpbs.com

Table 2: Antibacterial Activity of Selected Piperidine Derivatives

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Salmonella typhi, Bacillus subtilis | Moderate to strong inhibition. | scielo.br |

| Piperidine derivatives (unspecified) | Staphylococcus aureus, Escherichia coli | Excellent activity compared to standard drugs. | biointerfaceresearch.com |

| N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives | Gram-positive pathogens (e.g., Enterococcus faecium) | Promising antimicrobial potential. | mdpi.com |

| Mannich bases of piperidinone | Klebsiella pneumoniae, Pseudomonas aeruginosa, S. aureus | High degree of inhibition. | ijpbs.com |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae | Inhibited growth with MIC values of 32-512 µg/ml. | nih.gov |

In vitro and In vivo Biological Evaluation Methodologies

A variety of methodologies are employed to assess the biological activity of compounds like this compound and its derivatives.

In vitro evaluation is a cornerstone of this process. Standardized microbroth dilution assays are frequently used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. mdpi.com Enzyme inhibition assays, such as those based on the Ellman method, are used to quantify a compound's ability to inhibit specific enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.com For antiviral testing, cell culture assays using infected cell lines (e.g., Vero E6 or Calu-3 cells) are common to measure the reduction in viral replication or cytopathic effect. gavinpublishers.com

In vivo studies provide crucial data on a compound's efficacy and behavior in a living organism. For assessing neurological effects, behavioral tests like the Morris water maze in scopolamine-induced mouse models are utilized to evaluate memory and learning. nih.gov Toxicity is often evaluated using alternative models such as the freshwater cladoceran Daphnia magna or the larvae of the Greater Wax Moth, Galleria mellonella, which align with the "3 R's" principle of animal testing (reduction, refinement, and replacement). mdpi.commdpi.com

Confirming that a potential drug molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical method for verifying this "target engagement." nih.govcetsa.org

The principle behind CETSA is that the binding of a small molecule (a ligand) to its target protein can alter the protein's thermal stability. nih.govnih.gov In the assay, intact cells are treated with the compound and then subjected to a heat pulse across a range of temperatures. nih.gov The subsequent quantification of the remaining soluble (non-denatured) target protein at each temperature reveals a "melting curve." A shift in this curve in the presence of the compound indicates that the ligand has bound to and stabilized the target protein. nih.govnih.gov This technique allows for the direct measurement of a drug's interaction with its target in a physiologically relevant setting, providing invaluable data for validating lead compounds and understanding their mechanism of action. nih.govresearchgate.net This method has been successfully miniaturized for high-throughput screening, significantly aiding in the discovery of novel inhibitors. nih.gov

Animal Models for Efficacy and Pharmacological Response

The evaluation of piperidine derivatives in animal models has been crucial for determining their therapeutic potential and understanding their pharmacological effects. Various studies have employed rodent and other animal models to investigate the efficacy of compounds structurally related to this compound across different therapeutic areas.

One area of investigation is in oncology. Vacquinol-1, a quinoline (B57606) methanol (B129727) derivative containing a 2-(4-chlorophenyl) group and a piperidine moiety, has been studied for its potential against glioblastoma. nih.gov This compound, which exists as a mixture of four stereoisomers, demonstrated therapeutic potential by inducing cell death in glioblastoma cells. The efficacy and in vivo pharmacokinetics were found to be dependent on the specific stereoisomer used, with studies utilizing animal models such as mice and zebrafish to characterize these differences. nih.gov

In the realm of central nervous system disorders, piperidine derivatives have been assessed for antipsychotic and analgesic properties. A series of novel benzoxazole-piperidine derivatives were evaluated for their potential as multi-target antipsychotics. In mouse models, a lead compound (compound 29) effectively reduced apomorphine-induced climbing and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced head twitching. nih.gov These tests are standard preclinical models used to predict antipsychotic efficacy. Notably, the compound achieved these effects without inducing catalepsy, a common side effect associated with older antipsychotic drugs. nih.gov

For analgesic activity, a series of 4-amino methyl piperidine derivatives were synthesized and evaluated in vivo. Using the tail-flick method and a writhing test in animal models, one derivative, HN58, demonstrated 100% inhibition in the writhing test, indicating significant analgesic potential. tandfonline.com The analgesic effect was suggested to be mediated through µ-opioid receptors, as it was reversed by the opioid antagonist naloxone. tandfonline.com Furthermore, piperidine-3-carboxylic acid esters bearing a 4-chlorophenyl group, which are structurally analogous to cocaine, were re-examined for their effects. nih.gov Initial reports had suggested these compounds lacked locomotor stimulatory activity in mice, a desirable trait for potential cocaine abuse treatment agents. nih.gov

The development of CCR5 antagonists for HIV treatment has also involved piperidine-based structures. The piperazinopiperidine amide analog, Vicriviroc (Sch-D), emerged from such research. Structure-activity relationship (SAR) studies revealed that the stereochemistry of the molecule is critical for its biological activity, with the S-configuration of the benzylic-substituent on the piperazine ring being vital for high-affinity CCR5 binding. rsc.org

Table 1: Efficacy of Piperidine Derivatives in Animal Models

| Compound Class/Derivative | Animal Model | Therapeutic Area | Observed Effect | Reference |

|---|---|---|---|---|

| Vacquinol-1 | Mice, Zebrafish | Oncology (Glioblastoma) | Induces catastrophic vacuolization and cell death in glioblastoma cells. nih.gov | nih.gov |

| Benzoxazole-piperidine derivative (Compound 29) | Mice | Antipsychotic | Reduced apomorphine-induced climbing and DOI-induced head twitching. nih.gov | nih.gov |

| 4-Amino methyl piperidine derivative (HN58) | Not Specified | Analgesic | Showed 100% inhibition in writhing test. tandfonline.com | tandfonline.com |

Study of Metabolism and Bioavailability of Derivatives

The metabolic fate and bioavailability of piperidine derivatives are critical determinants of their clinical viability. Research into compounds containing the 4-chlorophenylpiperidine scaffold has revealed extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.

A detailed study on CP-945,598, a cannabinoid CB1 receptor antagonist containing a 4-chlorophenyl group and a piperidine ring, provides significant insight into the metabolic pathways. nih.gov Following oral administration in humans, less than 2% of the dose was recovered as the unchanged drug, indicating extensive metabolism. The primary metabolic route was identified as N-de-ethylation, catalyzed mainly by CYP3A4 and CYP3A5, to form the N-desethyl metabolite (M1). nih.gov This primary metabolite underwent further transformations, including amide hydrolysis (forming M2), N-hydroxylation (M3), and piperidine ring hydroxylation (M6). M1, M4 (an oxime metabolite from M3), and M5 (a keto metabolite from M3) were the major circulating metabolites found in plasma. nih.gov

General studies on 4-aminopiperidine-based drugs corroborate these findings, identifying CYP3A4 as the major isoform responsible for their N-dealkylation. acs.org Molecular docking studies suggest that the 4-amino group of these compounds often interacts with the serine 119 residue in the active site of CYP3A4, positioning the molecule for catalysis. acs.org

The bioavailability and metabolic stability of piperidine derivatives can be significantly influenced by small structural modifications. In a series of 4-azaindole-2-piperidine derivatives developed as anti-Chagas agents, metabolic stability was a key challenge. dndi.org However, researchers found that modifying the amide portion of the molecule, such as introducing a CF3-pyridyl group, could significantly improve metabolic stability in mouse models compared to the original hit compound. dndi.org Conversely, some piperidine amide and urea (B33335) derivatives designed as antidiabetic agents exhibited poor metabolic stability, which was attributed to their high lipophilicity. mdpi.com In another study, a piperazine-derived constrained compound showed moderate bioavailability of 21.4%. mdpi.com The stereochemistry of the molecule can also play a role; the individual stereoisomers of Vacquinol-1 were shown to have distinct pharmacokinetic profiles. nih.gov

Table 2: Metabolic Profile of a Representative 4-Chlorophenylpiperidine Derivative (CP-945,598)

| Primary Pathway | Enzyme(s) | Key Metabolites | Description | Reference |

|---|---|---|---|---|

| N-de-ethylation | CYP3A4/3A5 | M1 (N-desethyl) | The primary metabolic transformation, leading to the major circulating metabolite. nih.gov | nih.gov |

| Amide Hydrolysis | Not Specified | M2 | A subsequent metabolic step of the N-desethyl metabolite (M1). nih.gov | nih.gov |

| N-hydroxylation | Not Specified | M3 | A subsequent metabolic step of the N-desethyl metabolite (M1). nih.gov | nih.gov |

Toxicological Profiles of Related Compounds

The toxicological assessment of this compound and its analogs is essential for gauging their safety. Studies on related piperidine structures have identified specific toxicological concerns and have established methodologies for their evaluation.

Sub-acute toxicity studies on HSR-902, a piperidine antispasmodic agent, were conducted in dogs. nih.gov Administration of the compound led to clinical signs associated with parasympathetic blockage. The primary toxicological finding was a reversible rarefied appearance and enlargement of hepatocytes at a high dose level, indicating a potential for liver toxicity. nih.gov

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides toxicological information for some related compounds. For instance, 4-(4-Chlorophenyl)piperidine-2,6-dione is classified as "Harmful if swallowed," corresponding to an acute oral toxicity warning. nih.gov

In the development of new therapeutics, specific off-target effects are a major source of toxicity. Cardiotoxicity, often linked to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, is a significant concern. During the development of benzoxazole-piperidine derivatives for antipsychotic use, a lead compound was specifically noted for its low affinity for hERG channels, which is a favorable safety characteristic. nih.gov Furthermore, the absence of catalepsy in mouse models for this compound suggested a lower risk of extrapyramidal side effects compared to other antipsychotics. nih.gov

In silico (computer-based) models are also used for early-stage toxicity prediction. For a series of newly synthesized thiadiazole derivatives, in silico analysis predicted Oral Rat Acute Toxicity (LD50) values, providing an initial estimate of their toxic potential. acs.org

Table 3: Summary of Toxicological Findings for Related Piperidine Compounds

| Compound/Class | Study Type | Species | Key Findings | Reference |

|---|---|---|---|---|

| HSR-902 (Piperidine antispasmodic) | Sub-acute toxicity | Dog | Signs of parasympathetic blockage; reversible hepatocyte enlargement at high doses. nih.gov | nih.gov |

| 4-(4-Chlorophenyl)piperidine-2,6-dione | GHS Classification | N/A | Classified as "Harmful if swallowed" (Acute toxicity, oral). nih.gov | nih.gov |

Iv. Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Elements for Biological Activity

The biological properties of piperidine-based compounds are highly dependent on the type and placement of substituents on the heterocyclic ring. mdpi.com The core structure of 4-(4-chlorobenzyl)piperidine (B1587799) hydrochloride presents several key elements that can be modified to modulate its pharmacological activity: the piperidine (B6355638) ring, the benzyl (B1604629) group, and the chlorine atom on the phenyl ring. Alterations to this molecular framework have been shown to be responsible for changes in biological response, such as analgesic activity. researchgate.net

The substitution pattern on both the piperidine nitrogen and the aromatic ring plays a critical role in defining the pharmacological profile of this class of compounds.

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen can dramatically influence activity. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, introducing a phenyl group on the nitrogen of the amide moiety enhanced anti-acetylcholinesterase (AChE) activity. nih.gov The basicity of the piperidine nitrogen itself appears to be crucial for activity, as N-benzoylpiperidine derivatives were found to be almost inactive in some studies. nih.gov

Substitution on the Aromatic Ring: The electronic properties of substituents on the aromatic ring are a key determinant of biological activity. Studies on related piperidine derivatives have shown a preference for electron-rich aromatics. For instance, analogs with electron-rich dimethoxy groups were found to be moderately active, whereas those with electron-deficient cyano groups were inactive. dndi.org In another series, the position of a methoxy (B1213986) group on a phenyl ring was critical; a 4-methoxy group resulted in a potent inhibitor, while a 3-methoxy group decreased activity significantly. nih.gov The bulkiness of substituents can also be a major factor influencing the reaction rate and potentially the biological activity of piperidine derivatives. nih.gov

Replacement of the Piperidine Ring: The piperidine ring itself is often a crucial element for activity. In one study, replacing the piperidine ring with an acyclic analog or a morpholine (B109124) ring resulted in a loss or inactivation of the compound's biological activity. dndi.org This underscores the importance of the specific heterocyclic scaffold for proper interaction with the biological target.

The following table summarizes the influence of various substituent patterns on the activity of related piperidine compounds based on research findings.

| Compound Series | Modification | Effect on Activity | Reference |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Introduction of a phenyl group on the amide nitrogen | Enhanced anti-AChE activity | nih.gov |

| 4-Azaindole-2-piperidine derivatives | Replacement of piperidine with an acyclic or morpholine ring | Loss of activity | dndi.org |

| 4-Azaindole-2-piperidine derivatives | Addition of electron-rich dimethoxy groups to the aromatic ring | Moderately active | dndi.org |

| 4-Azaindole-2-piperidine derivatives | Addition of electron-deficient cyano group to the aromatic ring | Inactive | dndi.org |

| 1-(4-Sulfamoylbenzoyl)piperidine derivatives | Methoxy group at 4-position of phenyl ring | Potent inhibition (Ki = 7.9 nM) | nih.gov |

| 1-(4-Sulfamoylbenzoyl)piperidine derivatives | Methoxy group at 3-position of phenyl ring | Decreased inhibition (Ki = 38.6 nM) | nih.gov |

This table is generated based on data from studies on various piperidine derivatives to illustrate general SAR principles.

The piperidine ring is not planar and typically adopts a stable, low-energy chair conformation. This specific three-dimensional arrangement is often critical for a molecule's ability to bind to its biological target. The orientation of substituents as either axial or equatorial can significantly impact the ligand-receptor interaction.

The conformation of the piperidine ring is adopted to relieve steric strains, such as 1,3-diaxial interactions. The resulting orientation of substituents is crucial for mimicking the transition state of a substrate or fitting into a receptor's binding pocket. For some piperidine-based nucleoside mimics, having equatorially oriented nucleobases was a key conformational requirement.

Furthermore, the rigidity of the piperidine skeleton can be advantageous for biological activity. A rigid carbon framework, like that of the piperidine ring, may fit more effectively into a lipophilic pocket of a receptor compared to a more flexible, free-rotating group. This improved fit can lead to enhanced biological activity, as has been observed in piperidine derivatives with anti-influenza properties. researchgate.net

The presence and position of a halogen atom, such as the chlorine in 4-(4-chlorobenzyl)piperidine, can profoundly modulate biological activity. The introduction of chlorine into a molecule can influence its properties in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electronic distribution of the aromatic ring and affect interactions with the target protein.

Steric Effects: The size of the chlorine atom can provide a steric hindrance or, conversely, a favorable van der Waals contact within a binding pocket. The position of the chlorine (ortho, meta, or para) dictates the location of this steric and electronic influence, which can be critical for activity.

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and reach its target.

The effect of chlorine substitution is often empirically determined and can be dramatic. In some series of compounds, the introduction of a chlorine atom is crucial for biological activity. For example, studies on 2,4-diphenyl-5H-indeno[1,2-b]pyridines showed that the introduction of a chlorine atom at various positions on the phenyl rings was important for their cytotoxic properties against cancer cells. mdpi.com Similarly, for a series of 1-(4-sulfamoylbenzoyl)piperidine derivatives, the presence of a 4-chlorine on a phenyl ring resulted in a compound with potent inhibitory activity (Ki = 9.7 nM) against human carbonic anhydrase. nih.gov These findings highlight that the chlorine atom is not merely a passive substituent but an active modulator of the pharmacological profile.

The following table illustrates the impact of halogen substitution on the activity of related compound series.

| Compound Series | Halogen Substitution | Observed Activity | Reference |

| 2,4-Diphenyl-5H-indeno[1,2-b]pyridines | Introduction of Cl at ortho, meta, or para positions | Significant cytotoxic effect | mdpi.com |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | 4-Chlorine on phenyl ring | Potent hCA II inhibition (Ki = 9.7 nM) | nih.gov |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | 4-Fluorine on phenyl ring | Potent hCA II inhibition (Ki = 8.9 nM) | nih.gov |

This table is generated based on data from studies on various halogenated compounds to illustrate the impact of halogenation.

Computational Chemistry Approaches in Drug Design

Computational chemistry provides powerful methodologies to investigate SAR at a molecular level, accelerating the drug design process. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how compounds like 4-(4-chlorobenzyl)piperidine and its analogs will behave, guiding the synthesis of more promising candidates. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. rsc.org This method helps to visualize and understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex.

For piperidine-based compounds, docking studies have been instrumental in rationalizing their biological activities. For instance, docking experiments with novel spiro[indoline-3, 4′-piperidine]-2-ones helped to verify their inhibitory effect on the c-Met receptor and explained the molecular mechanism behind their activity. capes.gov.br In another study, docking was used to investigate the binding modes of piperidine derivatives with DNA and other proteins, revealing that different complexes adopt distinct binding conformations. rsc.org These computational insights are invaluable for structure-based drug design, allowing researchers to modify the 4-(4-chlorobenzyl)piperidine scaffold to optimize its interactions with a specific target. nih.gov The piperidine moiety itself is often identified in these studies as a critical structural element for establishing key interactions within the receptor. nih.gov

| Compound Series | Biological Target | Key Docking Insight | Reference |

| Spiro[indoline-3, 4′-piperidine]-2-ones | c-Met receptor | Verified inhibitory mechanism and explained activity | capes.gov.br |

| Heteroleptic Schiff base Ni(II) and Cu(II) complexes | DNA | Revealed different binding modes (major groove vs. intercalative) | rsc.org |

| Piperidine derivatives | Histamine (B1213489) H3 / Sigma-1 Receptors | Identified putative protein-ligand interactions responsible for high affinity | nih.gov |

This table summarizes findings from molecular docking studies on various piperidine-based compounds.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs.

This approach has been successfully applied to various piperidine derivatives. In one study, QSAR models were developed to predict the toxicity of 33 piperidine derivatives against Aedes aegypti. nih.gov The models were built using 2D topological descriptors and various statistical methods, including multiple linear regression (MLR) and support vector machines (SVM). nih.gov In a more advanced application, 3D-QSAR models were developed for furan-pyrazole piperidine derivatives as Akt1 inhibitors. nih.gov These models used 3D autocorrelation descriptors, which account for the spatial arrangement of atoms, to achieve robust and predictive power. nih.gov The statistical validity of such models is rigorously tested to ensure their reliability. tandfonline.com The ultimate goal of QSAR in the context of 4-(4-chlorobenzyl)piperidine is to create a predictive model that can guide the design of new derivatives with enhanced pharmacological activity. tandfonline.com

Conformational Analysis and Energy Minimization

The three-dimensional arrangement, or conformation, of 4-(4-Chlorobenzyl)piperidine hydrochloride is critical to its interaction with biological targets. Conformational analysis, the study of the energies associated with different molecular arrangements, provides insight into the most stable and likely bioactive shapes of the molecule. libretexts.org The piperidine ring, a saturated six-membered heterocycle, typically adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.netnih.gov

For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic effects. libretexts.orgnih.gov In the case of this compound, the piperidine nitrogen is protonated. This protonation introduces significant electrostatic interactions that can influence the conformational preference. nih.gov Studies on similar 4-substituted piperidinium (B107235) salts have shown that polar substituents can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol. nih.gov This is attributed to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

Computational methods, such as molecular mechanics, are employed to calculate the potential energy of different conformers, a process known as energy minimization. These calculations help predict the most stable, lowest-energy conformations. rsc.org Algorithms like steepest descent and conjugate gradient are used to find the set of coordinates that represents a minimum on the potential energy surface. For the 4-(4-chlorobenzyl) group, the equatorial position is generally favored to avoid 1,3-diaxial steric interactions with the axial hydrogens on the piperidine ring. However, the electrostatic influence of the protonated nitrogen might slightly alter this preference compared to the non-protonated free base. nih.gov

| Factor | Description | Potential Impact on 4-(4-Chlorobenzyl)piperidine Conformation |

| Angle Strain | Deviation from ideal bond angles (109.5° for sp³ carbons). The chair conformation minimizes this. | The piperidine ring is expected to be in a chair form. |

| Torsional Strain | Eclipsing interactions between bonds on adjacent atoms. Staggered arrangements in the chair form reduce this strain. | The chair conformation is favored over boat or twist-boat forms. |

| Steric Interactions | Repulsive forces when non-bonded atoms are forced into close proximity. | The bulky 4-chlorobenzyl group likely prefers the more spacious equatorial position to avoid steric clash with axial hydrogens. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The protonated piperidine nitrogen (in the hydrochloride salt) can interact with the polar C-Cl bond, potentially stabilizing the axial conformer to some extent. nih.gov |

Predicting Binding Modes and Affinities

Molecular docking is a powerful computational technique used to predict how a ligand, such as 4-(4-Chlorobenzyl)piperidine, binds to the active site of a biological target, typically a protein or enzyme. arabjchem.orgnih.gov This method involves placing the 3D structure of the ligand into the binding pocket of the receptor and evaluating the potential binding poses based on a scoring function, which estimates the binding affinity. arabjchem.org

The predicted binding mode reveals key intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the protonated piperidine nitrogen) and acceptors (like oxygen or nitrogen atoms on the protein). researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the chlorobenzyl group) and hydrophobic amino acid residues in the binding pocket. researchgate.netresearchgate.net

π-π Stacking: An interaction between aromatic rings, such as the chlorophenyl ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Cation-π Interactions: An electrostatic interaction between the positively charged piperidinium ion and the electron-rich face of an aromatic ring.

While specific docking studies for this compound are not extensively detailed in the cited literature, studies on structurally related piperidine derivatives provide a model for its likely binding behavior. For instance, docking studies of 1-benzyl-piperidine derivatives with targets like acetylcholinesterase (AChE) and sigma receptors highlight the importance of the protonated nitrogen for anchoring the molecule within the binding site through interactions with key acidic residues like aspartic acid or aromatic residues like tryptophan. csic.esnih.gov The benzyl moiety typically extends into a hydrophobic pocket. csic.es For 4-(4-Chlorobenzyl)piperidine, the 4-chloro substituent on the benzyl ring would be expected to further modulate these hydrophobic interactions and potentially form specific halogen bonds.

The binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, is a measure of the strength of the binding. Computational methods can estimate this affinity, though experimental validation is crucial. nih.gov For example, docking studies on 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives against various cancer-related proteins have been used to predict their binding energies and rationalize their biological activities. researchgate.net

| Interaction Type | Potential Contribution from 4-(4-Chlorobenzyl)piperidine | Example from Related Compounds |

| Hydrogen Bonding | The protonated piperidine nitrogen (N-H) acts as a strong hydrogen bond donor. | Interaction with Glu172 in the sigma-1 receptor binding site. csic.es |

| Cation-π Interaction | The positively charged piperidinium ring can interact with aromatic residues. | Interaction with Trp84 and Phe330 in acetylcholinesterase. researchgate.net |

| Hydrophobic Interactions | The benzyl and chlorophenyl groups occupy hydrophobic pockets. | The benzyl moiety occupies a secondary hydrophobic pocket in sigma-1 receptors. nih.gov |

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms. | Not explicitly detailed but a known contributor to binding affinity in chlorinated compounds. |

Design Principles for Novel Analogues with Improved Selectivity and Efficacy

The structure of 4-(4-Chlorobenzyl)piperidine serves as a versatile scaffold for designing novel compounds with enhanced potency and selectivity for specific biological targets. researchgate.net Structure-activity relationship (SAR) studies on related piperidine series have elucidated several key design principles for developing analogues with improved pharmacological profiles. nih.govresearchgate.net

One primary strategy involves the modification of the substituent on the piperidine nitrogen. For many piperidine-based ligands, this position is crucial for modulating affinity and selectivity. For example, in a series of 4,4-disubstituted piperidine NK1 antagonists, replacing a simple methyl group on the nitrogen with larger acyl or sulfonyl groups was well-tolerated and maintained high affinity. researchgate.net

Another key area for modification is the 4-position of the piperidine ring. The nature of the substituent at this position dictates the compound's interaction with the target protein. In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors from a related 4-chlorobenzoylpiperidine lead, structural optimization of the group attached to the piperidine nitrogen led to a significant increase in potency. ebi.ac.uk

Furthermore, substitutions on the aromatic ring of the benzyl group can fine-tune the electronic and steric properties of the molecule, impacting binding affinity and selectivity. For high-affinity NK1 antagonists, it was found that the benzyl ether side chain required 3,5-disubstitution with highly lipophilic groups, such as bis(trifluoromethyl), for optimal activity. researchgate.net

Finally, introducing conformational constraints can lead to more potent and selective compounds. This can be achieved by creating more rigid analogues, such as spiro-piperidines, which lock the molecule into a specific bioactive conformation, potentially increasing affinity and reducing off-target effects. researchgate.net The introduction of a fluorine atom to the piperidine ring has also been used to create potent and selective antagonists by altering conformational preferences. nih.gov

The following table summarizes SAR findings from various studies on piperidine-based compounds, illustrating the impact of structural modifications on biological activity.

| Scaffold/Series | Target | Modification | Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|